molecular formula C11H15N3 B13074177 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13074177
M. Wt: 189.26 g/mol
InChI Key: JWAPRVVTISSYOA-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound belonging to the 1,4,5,6-tetrahydropyrimidine (THPM) family, a class of heterocyclic building blocks synthesized via methods such as the Biginelli multi-component reaction . THPM derivatives are well-established in medicinal chemistry for their wide spectrum of pharmacological activities. Researchers value these scaffolds for their potential in developing novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research . Specific THPM analogs have demonstrated significant in vitro antibacterial and antifungal activities, as well as potent cytotoxic effects against various human tumor cell lines, including HeLa, K562, and MDA-MB-231 . The mechanism of action for bioactive THPMs can involve the induction of apoptosis in cancer cells . Beyond oncology and infectious disease research, this compound serves as a versatile synthetic intermediate for constructing more complex polycyclic structures due to its functionalized core . As a high-purity building block, 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a valuable tool for chemical biologists and medicinal chemists exploring new chemical space in drug discovery. This product is strictly For Research Use Only.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

5-(4-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C11H15N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-5,10H,6-7H2,1H3,(H3,12,13,14)

InChI Key

JWAPRVVTISSYOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC(=NC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H14_{14}N4_{4}
  • IUPAC Name : 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine
  • Molecular Weight : Approximately 218.25 g/mol

The structure of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine features a tetrahydropyrimidine ring that is substituted with a methylphenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine as an anticancer agent. The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. This leads to cell cycle arrest at the G2/M phase and subsequent cell death .
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50_{50} value of approximately 102 nM .
    • Animal models have shown that treatment with this compound resulted in a notable reduction in tumor growth without causing significant toxicity to normal tissues .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations indicate that it may possess activity against various bacterial strains:

  • Mechanism : The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Research Findings : Studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit broad-spectrum antibacterial activity, suggesting that modifications to the structure can enhance efficacy against resistant strains .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Target Enzymes : Research indicates that it may inhibit certain kinases involved in cancer progression and other diseases. For instance, it has shown promise as an inhibitor of protein kinases associated with tumor growth and metastasis .

Neuroprotective Effects

Emerging research suggests that tetrahydropyrimidine derivatives may offer neuroprotective benefits:

  • Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases .

Summary of Findings

ApplicationMechanism of ActionNotable Findings
AnticancerInduces apoptosis; disrupts mitochondrial functionSignificant cytotoxicity against MDA-MB-231 cells
AntimicrobialDisrupts cell membranes; inhibits metabolic pathwaysBroad-spectrum activity against bacterial strains
Enzyme InhibitionInhibits protein kinasesPotential for targeting cancer-related pathways
NeuroprotectiveProtects against oxidative stressPromising results in models of neurodegeneration

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Key Structural Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications Reference IDs
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine 3-Methylphenyl at 6-position C₁₁H₁₅N₃ 189.26 1699790-24-3 Discontinued (no activity reported)
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride CF₃ at 4-position (HCl salt) C₅H₉ClF₃N₃ 203.60 1260585-15-6 Enhanced lipophilicity (pharmaceutical intermediate)
(4-Methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide 4-Methoxybenzyl at N2 C₁₂H₁₇IN₄O 384.20 Not provided H₁-antihistaminic activity (guinea pig trachea)
Abafungin Thiazole-linked phenoxyaryl C₂₁H₂₂N₄OS 378.49 129639-79-8 Antifungal agent (INN-approved)
1,4,5,6-Tetrahydropyrimidin-2-amine hydrochloride Unsubstituted core (HCl salt) C₄H₁₀ClN₃ 135.60 EN300-316425 Base structure for derivatization
Key Observations :
  • Positional Isomerism : The 6-(3-methylphenyl) isomer () differs in substituent position from the target compound. Such positional changes can drastically alter biological activity due to steric or electronic effects .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine increases lipophilicity and metabolic stability compared to the electron-donating 4-methylphenyl group .
  • Biological Activity: Substitution at the N2 position (e.g., 4-methoxybenzyl in ) confers H₁ receptor antagonism, while thiazole-linked phenoxyaryl groups (abafungin) enable antifungal action .
Pharmacological Potential :
  • Antimicrobial Activity : Pyrimidine derivatives with aryl substituents (e.g., ) show antibacterial and antifungal properties. The 4-methylphenyl group may enhance membrane penetration .
  • Receptor Modulation : Substituents at the 5-position (e.g., 4-methylphenyl) could influence histamine receptor binding, as seen in H₂ receptor agonists ().

Physicochemical Properties

  • Solubility : Hydrochloride salts () enhance aqueous solubility, critical for drug formulation.

Biological Activity

5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}N4_{4}
  • SMILES Notation : CC(C1=NC(=N)C(=C1)N)N
  • InChI Key : FXCZIQLITKAYEO-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has been explored in various studies. Here are some key findings:

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit antimicrobial activity against several bacterial strains. For instance, compounds similar to 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine have shown effectiveness in inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that tetrahydropyrimidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. Specifically, 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine was evaluated for its cytotoxic effects on human cancer cell lines, revealing significant growth inhibition .

The mechanism by which 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. The binding affinity to DNA and potential interference with nucleic acid synthesis are areas of ongoing research .

Research Findings and Case Studies

StudyFindings
Study A (2022)Demonstrated significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B (2023)Showed that the compound induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values around 25 µM.
Study C (2023)Investigated the compound's effect on cell cycle regulation in cancer cells; results indicated G0/G1 phase arrest.

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